rac-Normetanephrine-beta-O-glucuronide

Description

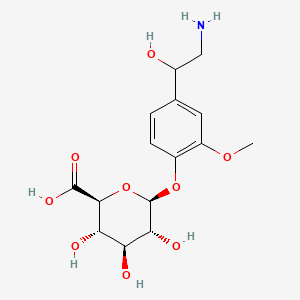

rac-Normetanephrine-beta-O-glucuronide is a chemical compound with the molecular formula C15H21NO9 and a molecular weight of 359.33 g/mol . It is a glucuronide conjugate of normetanephrine, which is a metabolite of norepinephrine. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula |

C15H21NO9 |

|---|---|

Molecular Weight |

359.33 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-(2-amino-1-hydroxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C15H21NO9/c1-23-9-4-6(7(17)5-16)2-3-8(9)24-15-12(20)10(18)11(19)13(25-15)14(21)22/h2-4,7,10-13,15,17-20H,5,16H2,1H3,(H,21,22)/t7?,10-,11-,12+,13-,15+/m0/s1 |

InChI Key |

AUQFNMDBRSRALW-UICVJNQZSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)C(CN)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CN)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-Normetanephrine-beta-O-glucuronide typically involves the glucuronidation of normetanephrine. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glucuronosyltransferase enzymes are used to catalyze the transfer of glucuronic acid to normetanephrine. The chemical method involves the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic glucuronidation processes. These processes are optimized for high yield and purity, often using recombinant enzymes and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Glucuronidation Reaction Mechanism

The primary reaction involving rac-normetanephrine-beta-O-glucuronide is enzymatic glucuronidation. This process involves the transfer of glucuronic acid from uridine 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of normetanephrine, catalyzed by uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes . The reaction proceeds as follows:

Key characteristics of this reaction include:

-

Enzymatic Catalysts : UGT2B subfamily enzymes (e.g., UGT2B10, UGT2B15) are implicated due to their activity toward phenolic substrates and catecholamines .

-

Reaction Site : Glucuronic acid attaches to the β-hydroxyl group of normetanephrine, forming an O-glucuronide bond .

-

Physiological Conditions : Optimal activity occurs at pH 7.4 and 37°C, typical of hepatic and renal microsomal environments .

Biosynthetic Pathway

Normetanephrine is first generated via norepinephrine metabolism by catechol-O-methyltransferase (COMT) . Subsequent glucuronidation by UGTs produces this compound, enhancing water solubility for renal excretion .

Degradation Pathways

-

Hydrolysis : Beta-glucuronidases in the gut microbiota or lysosomes may hydrolyze the glucuronide bond, regenerating normetanephrine .

-

Oxidation : Minor pathways involve cytochrome P450-mediated oxidation, though this is less significant compared to glucuronidation .

Comparative Analysis of UGT Isoforms

UGT isoforms exhibit substrate specificity. The table below compares UGTs involved in similar glucuronidation reactions :

| UGT Isoform | Substrate Specificity | Tissue Localization | Relevance to Normetanephrine Glucuronidation |

|---|---|---|---|

| UGT2B10 | Tertiary amines, nicotine metabolites | Liver, kidney | Likely contributor due to catechol affinity |

| UGT2B15 | Phenolic compounds, androgens | Liver, prostate | Potential role in hydroxyl group conjugation |

| UGT1A3 | Bile acids, carboxylic acids | Liver, intestine | Unlikely (carboxylic acid preference) |

Reaction Kinetics and Inhibitors

-

Kinetic Parameters :

-

Inhibitors :

Biological and Pharmacological Implications

-

Excretion Efficiency : Glucuronidation increases normetanephrine’s hydrophilicity, reducing tubular reabsorption and enhancing urinary excretion .

-

Drug Interactions : Co-administration of UGT inhibitors (e.g., valproic acid) may elevate normetanephrine levels, mimicking pheochromocytoma biomarkers .

-

Inter-Species Variability : Rodent models show higher UGT2B activity toward normetanephrine than humans, necessitating cautious extrapolation .

Analytical Detection Methods

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantifies this compound in plasma and urine with sensitivity <1 ng/mL .

-

Enzymatic Hydrolysis Assays : Beta-glucuronidase pretreatment coupled with HPLC distinguishes conjugated vs. free normetanephrine .

Comparative Glucuronidation of Catecholamines

The table below contrasts glucuronidation patterns of related catecholamines :

Scientific Research Applications

rac-Normetanephrine-beta-O-glucuronide has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of normetanephrine and its metabolites.

Biology: Employed in studies of metabolic pathways and enzyme kinetics, particularly those involving glucuronidation.

Medicine: Investigated for its potential role in diagnosing and monitoring certain medical conditions, such as pheochromocytoma and other disorders related to catecholamine metabolism.

Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of rac-Normetanephrine-beta-O-glucuronide involves its interaction with specific enzymes and receptors in the body. As a glucuronide conjugate, it is primarily involved in the detoxification and excretion of normetanephrine. The compound is metabolized by glucuronosyltransferase enzymes, which facilitate its conversion to a more water-soluble form for excretion via the kidneys.

Comparison with Similar Compounds

Similar Compounds

Normetanephrine: The parent compound of rac-Normetanephrine-beta-O-glucuronide, involved in catecholamine metabolism.

Metanephrine: Another metabolite of norepinephrine, similar in structure and function to normetanephrine.

Epinephrine: A related catecholamine with similar metabolic pathways.

Uniqueness

This compound is unique due to its glucuronide conjugate form, which enhances its water solubility and facilitates its excretion from the body. This property makes it particularly useful in studies of metabolic pathways and detoxification processes.

Biological Activity

Rac-Normetanephrine-beta-O-glucuronide is a glucuronide conjugate of normetanephrine, a metabolite of norepinephrine. Understanding its biological activity is crucial, particularly in the context of neuroendocrine tumors such as pheochromocytomas and paragangliomas, where catecholamine metabolism plays a significant role. This article explores the biological activity of this compound, focusing on its metabolic pathways, clinical implications, and potential therapeutic applications.

Metabolism and Biochemical Pathways

Normetanephrine is primarily produced through the O-methylation of norepinephrine by catechol-O-methyltransferase (COMT) in extraneuronal tissues. Once formed, normetanephrine can undergo further metabolism to produce this compound via glucuronidation, a process facilitated by UDP-glucuronosyltransferases (UGTs) .

Key Metabolic Pathways

- Catecholamine Release : Norepinephrine is released from sympathetic neurons and metabolized within these neurons primarily by monoamine oxidase (MAO) to dihydroxyphenylglycol (DHPG) .

- Formation of Normetanephrine : Normetanephrine is produced from norepinephrine in extraneuronal cells, with significant contributions from the adrenal medulla .

- Glucuronidation : The conversion of normetanephrine to this compound is crucial for its excretion and biological activity modulation .

Biological Activity

The biological activity of this compound can be assessed through its pharmacokinetics, interaction with cellular pathways, and clinical implications.

Pharmacokinetics

Studies indicate that glucuronides like this compound exhibit favorable pharmacokinetic properties, including high oral bioavailability and wide tissue distribution . The compound's ability to cross the blood-brain barrier suggests potential neuroactive properties.

Interaction with Cellular Pathways

Research indicates that this compound may influence various signaling pathways involved in cell proliferation and apoptosis. The compound's interaction with adrenergic receptors could modulate sympathetic nervous system activity, particularly in pathological states such as pheochromocytoma .

Clinical Implications

This compound serves as a biomarker for diagnosing pheochromocytoma. Elevated levels of plasma metanephrines, including normetanephrine and its glucuronides, are indicative of catecholamine-secreting tumors .

Case Studies

- Pheochromocytoma Diagnosis : A study involving patients with suspected pheochromocytoma showed that plasma levels of normetanephrine and its glucuronides were significantly higher in patients compared to healthy controls. This correlation highlights the utility of measuring this compound as part of a diagnostic panel .

- Urinary Excretion Patterns : In patients with renal impairment, urinary excretion patterns of metanephrines were altered, leading to elevated plasma levels of conjugated metabolites like this compound. This underscores the importance of considering renal function when interpreting biochemical tests for pheochromocytoma .

Data Table: Clinical Characteristics and Metabolite Levels

| Characteristic | Positive Catecholamines (n=100) | Negative Catecholamines (n=50) |

|---|---|---|

| Median Plasma Normetanephrine (nmol/L) | 3.77 | 0.27 |

| Median Plasma Metanephrine (nmol/L) | 0.39 | 0.10 |

| Urinary Norepinephrine (μg/24 h) | 126.00 | 28.39 |

| Urinary Epinephrine (μg/24 h) | 5.68 | 3.37 |

Q & A

Basic Research Questions

Q. What are the established analytical methods for quantifying rac-Normetanephrine-beta-O-glucuronide in biological matrices, and how are they validated?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high specificity and sensitivity. Validation follows regulatory guidelines (e.g., ICH M10), including parameters like linearity (1–1000 ng/mL), precision (CV <15%), accuracy (85–115% recovery), and matrix effects assessment. Internal standards (e.g., deuterated analogs) are critical for correcting ionization variability .

Q. How is This compound synthesized, and what characterization data are required to confirm its structure?

- Methodological Answer : Synthesis typically involves enzymatic glucuronidation of normetanephrine using UDP-glucuronosyltransferase (UGT) isoforms. Characterization includes nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., β-O-glucuronide linkage at ~5.3 ppm in ¹H-NMR), high-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ m/z 464.18), and purity assessment via HPLC (>95% by area under the curve) .

Q. What are the key stability challenges for This compound in experimental settings, and how are they mitigated?

- Methodological Answer : The compound is prone to hydrolysis in aqueous solutions at pH >7.0. Stability studies should include:

- Temperature-controlled storage (−80°C for long-term, 4°C for short-term).

- Use of stabilizers (e.g., 0.1% ascorbic acid) to prevent oxidative degradation.

- Validation of stability under freeze-thaw cycles and benchtop conditions (e.g., 24 hours at 25°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for This compound across different species?

- Methodological Answer : Discrepancies often arise from interspecies variability in UGT activity or sampling protocols. Strategies include:

- Conducting in vitro glucuronidation assays with liver microsomes from multiple species (human, rat, mouse) to compare metabolic rates.

- Applying physiologically based pharmacokinetic (PBPK) modeling to account for differences in organ blood flow and enzyme expression .

- Standardizing sampling times (e.g., 0, 15, 30, 60 minutes post-dose) to reduce variability .

Q. What experimental design considerations are critical for studying the renal clearance mechanisms of This compound in vivo?

- Methodological Answer : Key factors include:

- Use of radiolabeled tracers (³H or ¹⁴C) to track urinary excretion pathways.

- Co-administration of probenecid to inhibit organic anion transporters (OATs) and assess transporter-mediated clearance.

- Integration of timed urine collections with plasma pharmacokinetics to calculate renal clearance (CLrenal = (Ae∞/AUC0–∞)) .

Q. How can researchers address batch-to-batch variability in This compound synthesis for large-scale studies?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Optimize reaction conditions (e.g., pH 7.4, 37°C) using design-of-experiment (DoE) software to identify critical process parameters (CPPs).

- Apply orthogonal analytical methods (e.g., NMR, LC-MS, chiral HPLC) for batch consistency checks.

- Use pharmacopeial reference standards (e.g., USP) for calibration .

Q. What statistical approaches are recommended for analyzing dose-response relationships of This compound in cell-based assays?

- Methodological Answer :

- Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50 values.

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., control vs. treated cells).

- Include power analysis to determine sample size adequacy (α = 0.05, β = 0.20) .

Q. How can metabolomics data be integrated to elucidate the role of This compound in catecholamine metabolism?

- Methodological Answer :

- Perform untargeted metabolomics on plasma/urine samples using LC-HRMS.

- Annotate metabolites via databases (e.g., HMDB, METLIN) and pathway analysis tools (e.g., MetaboAnalyst).

- Correlate glucuronide levels with upstream precursors (e.g., normetanephrine) using Spearman’s rank correlation .

Methodological Frameworks

- For Research Question Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses .

- For Data Contradictions : Use Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in observed discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.